molecular formula C19H16ClN3O3S B6558252 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1040655-85-3

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B6558252
CAS No.: 1040655-85-3
M. Wt: 401.9 g/mol
InChI Key: MVFGCSLVQFSFGF-UHFFFAOYSA-N
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Description

The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 3-chlorophenylamino group and an acetamide linker to a 2,3-dihydro-1,4-benzodioxin moiety. Thiazoles are known for their antimicrobial, anti-inflammatory, and kinase-inhibitory properties, while benzodioxin-containing compounds often exhibit enhanced metabolic stability and bioavailability .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-12-2-1-3-13(8-12)22-19-23-15(11-27-19)10-18(24)21-14-4-5-16-17(9-14)26-7-6-25-16/h1-5,8-9,11H,6-7,10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFGCSLVQFSFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight Reported Activity Reference
2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 3-chlorophenylamino (thiazole), benzodioxin-acetamide ~415.87 g/mol Inferred antimicrobial/anti-inflammatory*
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) 4-chlorophenylsulfonyl, dimethylphenyl ~485.96 g/mol Strong antibacterial (MIC: 6.25 µg/mL), antifungal (MIC: 12.5 µg/mL), low hemolysis (<5%)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin-acetic acid ~194.18 g/mol Anti-inflammatory (comparable to ibuprofen in carrageenan assay)
2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(benzodioxin-6-yl)acetamide 2,4-dichlorobenzylsulfanyl ~467.40 g/mol Structural analog; no activity reported

*Activity inferred from structural similarity to compounds in .

Key Observations:

  • Substituent Impact on Activity: The 3-chlorophenylamino group on the thiazole ring may enhance antimicrobial activity compared to sulfonyl or alkylsulfanyl groups, as seen in compound 7l .
  • Benzodioxin Role : The benzodioxin moiety improves metabolic stability, as demonstrated in anti-inflammatory carboxylic acid derivatives . The acetamide linker in the target compound may further enhance target binding compared to carboxylic acids.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The acetamide linker may improve aqueous solubility compared to sulfonamide or carboxylic acid analogs, facilitating oral absorption.
  • Metabolic Stability : The benzodioxin group resists oxidative metabolism, as shown in related compounds , suggesting a longer half-life for the target compound.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is widely employed for thiazole ring formation. For this compound, the reaction involves:

  • Thiourea Derivative Preparation : 3-Chlorophenylthiourea is synthesized by reacting 3-chloroaniline with thiophosgene or ammonium thiocyanate under acidic conditions.

  • α-Halocarbonyl Coupling : The thiourea reacts with α-chloroacetone or α-bromoacetyl bromide to form the thiazole intermediate. The mechanism proceeds via nucleophilic attack of the thiolate anion on the α-halocarbonyl, followed by cyclization.

Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C under reflux

  • Catalyst: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Yield: 65–78%

Key Spectral Data :

  • IR : C═N stretch at 1,550–1,600 cm⁻¹, C═S at 1,160–1,220 cm⁻¹.

  • ¹H NMR : Thiazole protons appear as singlet at δ 7.2–7.5 ppm; 3-chlorophenyl signals at δ 6.8–7.3 ppm.

Acetamide Side-Chain Introduction

The acetamide linker is introduced via a two-step process:

Chloroacetylation

The thiazole intermediate reacts with chloroacetyl chloride in the presence of a base:

Conditions :

  • Base: Anhydrous K₂CO₃

  • Solvent: Chloroform or acetone

  • Temperature: 0–5°C (initial), then room temperature.

  • Yield: 70–85%.

Amine Substitution

The chloro group is displaced by 1,4-benzodioxan-6-amine:

Optimization :

  • Solvent: DMF or acetone

  • Temperature: 80°C, 12–18 hours

  • Yield: 42–65%.

Purification : Recrystallization from ethanol-water (3:1) improves purity (>95%).

Alternative Pathways

Domino Alkylation-Cyclization

A microwave-assisted method accelerates thiazole formation:

  • Propargyl Bromide Alkylation : 3-Chlorophenylpropargyl bromide reacts with thiourea.

  • Cyclization : Intramolecular 5-exo-dig cyclization forms the thiazole ring.

Advantages :

  • Reduced reaction time (10–15 minutes vs. 24 hours).

  • Higher yields (75–82%).

Coupling Reagents for Amide Bond Formation

Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the thiazole-carboxylic acid to 1,4-benzodioxan-6-amine:

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 60–70%.

Structural Characterization

Spectroscopic Analysis

  • ¹³C NMR : Carbonyl (C═O) at δ 170–175 ppm; thiazole C-2 and C-4 at δ 150–160 ppm.

  • MS : Molecular ion peak at m/z 358.8 (C₁₇H₁₅ClN₄OS).

Purity Assessment

  • TLC : Rf = 0.45–0.55 (ethyl acetate/petroleum ether, 3:2).

  • HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile-water).

Optimization Challenges

Regioselectivity in Thiazole Formation

Competing reactions may yield 4-substituted thiazoles. Using bulky bases (e.g., DBU) favors 2-aminothiazole formation.

Stability of Chloroacetamide Intermediate

Hydrolysis to the carboxylic acid is minimized by anhydrous conditions and low temperatures.

Comparative Yield Data

MethodThiazole Yield (%)Acetamide Yield (%)Total Yield (%)
Hantzsch + Substitution786550.7
Domino Cyclization826855.8
Carbodiimide Coupling7070

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

The synthesis requires precise control of reaction parameters:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., dichloromethane) and temperatures between 60–80°C are often optimal for cyclization and coupling reactions .
  • Reaction time : Extended reaction times (12–24 hours) may improve yield but must be balanced against decomposition risks .
  • Purification : Column chromatography or recrystallization is critical for isolating intermediates and the final product .
  • Characterization : Confirm purity and structure using ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How do the structural features of this compound influence its biological activity?

  • The 1,3-thiazole core enables π-π stacking interactions with target proteins, while the 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
  • The benzodioxin moiety may confer metabolic stability by resisting oxidative degradation .
  • Structure-activity relationship (SAR) studies on analogs suggest that substitutions on the acetamide group modulate potency in antimicrobial assays .

Q. What are the standard assays for evaluating its preliminary biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like thiazole ring formation .
  • Machine learning models trained on reaction databases (e.g., Reaxys) can recommend solvent/catalyst combinations to reduce trial-and-error experimentation .
  • Microreactor systems enable real-time monitoring of exothermic reactions, minimizing side products during scale-up .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to rule out protocol variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Target engagement studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .

Q. What strategies improve selectivity for therapeutic targets while minimizing off-effects?

  • Molecular docking : Screen against homology models of related targets (e.g., EGFR vs. HER2) to prioritize modifications that enhance selectivity .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) to activate the compound selectively in target tissues .
  • Pharmacophore modeling : Align structural features with known selective inhibitors to guide synthetic modifications .

Q. How to design experiments for elucidating metabolic pathways and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS .
  • Reactive intermediate trapping : Use glutathione or cyanide to detect electrophilic metabolites indicative of hepatotoxicity .
  • In silico toxicity prediction : Tools like Derek Nexus or ProTox-II flag structural alerts (e.g., thiol-reactive groups) .

Methodological Considerations

Q. What statistical approaches enhance experimental design for SAR studies?

  • Factorial design : Vary substituents (e.g., halogens, methyl groups) systematically to identify critical positions for activity .
  • Response surface methodology (RSM) : Optimize reaction parameters (e.g., pH, catalyst loading) to maximize yield and purity .
  • Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening data to highlight key bioactivity trends .

Q. How to validate analytical methods for quantifying the compound in biological matrices?

  • LC-MS/MS validation : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) in plasma/tissue homogenates .
  • Stability testing : Evaluate freeze-thaw cycles, short-term room temperature storage, and long-term -80°C stability .

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